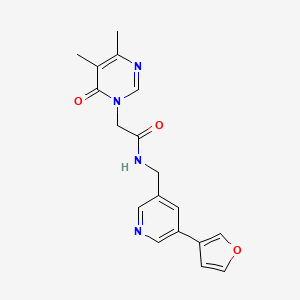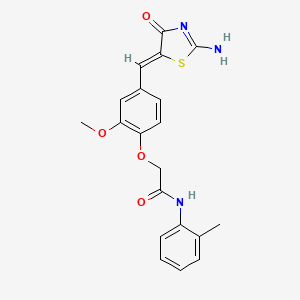![molecular formula C23H26N4O3S B2616076 N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-4-methoxybenzenesulfonamide CAS No. 714921-57-0](/img/structure/B2616076.png)
N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-4-methoxybenzenesulfonamide, commonly known as AQ-RA 741, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience.
Scientific Research Applications
Pharmacological Applications
Serotonin Type-3 (5-HT3) Receptor Antagonists : A series of quinoxalin-2-carboxamides, related to the chemical structure , were synthesized and evaluated for their potential as 5-HT3 receptor antagonists. These compounds, including closely related structures, have shown promise in modulating serotonin receptors, which could have implications for treating gastrointestinal disorders and possibly other conditions related to serotonin regulation (Mahesh et al., 2011).
Anticancer and Radioprotective Agents : Utilizing a structure closely resembling the target compound, novel quinolines were synthesized and demonstrated interesting cytotoxic activity against cancer cell lines, alongside radioprotective activity in mice. This suggests potential applications in cancer therapy and protection against radiation-induced damage (Ghorab et al., 2008).
Chemical and Structural Applications
Tubulin Polymerization Inhibitors : Certain quinoxaline derivatives have been identified as potent inhibitors of tubulin polymerization, showing significant antiproliferative activity against cancer cell lines. These findings highlight the potential for developing new anticancer drugs targeting the mitotic spindle (Srikanth et al., 2016).
Spectroscopic Studies and Fluorescent Compounds : The structural and spectroscopic analysis of quinoxaline derivatives, including those with amide bonds, has led to insights into their potential use in materials science, particularly for their fluorescent properties. This could have applications in developing new imaging agents or materials with specific optical properties (Karmakar et al., 2007).
properties
IUPAC Name |
N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-30-18-11-13-19(14-12-18)31(28,29)27-23-22(24-16-15-17-7-3-2-4-8-17)25-20-9-5-6-10-21(20)26-23/h5-7,9-14H,2-4,8,15-16H2,1H3,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJIYHMGXKPRKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCC4=CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)-N-phenylpiperidine-1-carboxamide](/img/structure/B2615998.png)




![3-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2616004.png)
![2-chloro-N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]acetamide](/img/structure/B2616008.png)
![8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2616009.png)
![5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole](/img/structure/B2616010.png)
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2616012.png)

![1-[3-(4-ethylphenoxy)pyrazin-2-yl]-N-(2-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2616016.png)